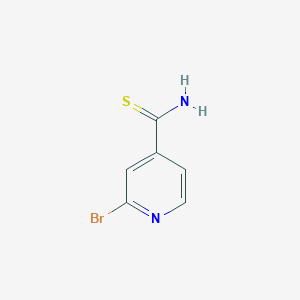

2-Bromopyridine-4-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2S |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

2-bromopyridine-4-carbothioamide |

InChI |

InChI=1S/C6H5BrN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) |

InChI Key |

NFUZTQPZHGWTJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=S)N)Br |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles, such as pyridine (B92270), are of particular importance due to their widespread presence in natural products, pharmaceuticals, and functional materials. 2-Bromopyridine-4-carbothioamide belongs to this class of compounds and its study contributes to the broader understanding of the synthesis and reactivity of substituted pyridines. The strategic placement of the bromine atom and the carbothioamide group on the pyridine scaffold allows for a diverse range of chemical transformations, making it a valuable synthon for the construction of novel heterocyclic systems.

Significance of Pyridine and Carbothioamide Scaffolds

The pyridine (B92270) scaffold is a fundamental structural motif in a vast number of biologically active compounds and approved drugs. rsc.orgrsc.orgresearchgate.net Its presence can significantly influence a molecule's pharmacological properties, including its solubility, basicity, and ability to form hydrogen bonds. nih.gov Pyridine derivatives are found in a wide array of pharmaceuticals, including antiviral, anticancer, and antimicrobial agents. researchgate.netnih.gov The pyridine ring's ability to act as a bioisostere for other functional groups and its role in various enzymatic reactions further underscore its importance in drug design. rsc.orgnih.gov

The carbothioamide group (a thioamide) is another crucial functional group in medicinal chemistry. It is known to exhibit a range of biological activities and can participate in various chemical reactions, including the formation of thiazole (B1198619) and thiadiazole rings, which are themselves important heterocyclic systems. The combination of the pyridine and carbothioamide scaffolds in a single molecule, as seen in 2-Bromopyridine-4-carbothioamide, creates a platform for the development of new compounds with potentially enhanced or novel biological activities.

Overview of Research Trajectories for Halogenated Pyridine Carbothioamides

Research involving halogenated pyridine (B92270) carbothioamides, such as 2-Bromopyridine-4-carbothioamide, is primarily focused on their utility as synthetic intermediates. The bromine atom at the 2-position of the pyridine ring is a key feature, as it can be readily displaced or participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.comsigmaaldrich.com This reactivity allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

For instance, the bromine atom can be substituted through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi reactions. sigmaaldrich.com The carbothioamide group, on the other hand, can be converted into other functional groups or used to construct heterocyclic rings. This dual reactivity makes halogenated pyridine carbothioamides valuable starting materials for the synthesis of a wide range of target molecules with potential applications in drug discovery and materials science.

Synthetic Routes to 2-Bromopyridine-4-carbothioamide: A Detailed Examination

The synthesis of 2-Bromopyridine-4-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science, involves multi-step strategies that hinge on the effective functionalization of the pyridine ring and the subsequent construction of the carbothioamide moiety. This article delineates the primary synthetic methodologies, focusing on precursor synthesis, thioamidation reactions, and the optimization of reaction parameters to achieve viable yields.

Coordination Chemistry of 2 Bromopyridine 4 Carbothioamide

Ligand Design and Binding Modes

The molecular structure of 2-Bromopyridine-4-carbothioamide features key functional groups that dictate its potential as a ligand in coordination chemistry. The design of this ligand inherently suggests specific modes of binding to metal ions.

2-Bromopyridine-4-carbothioamide is anticipated to function as a bidentate chelating ligand. This chelation would involve the coordination of the pyridine (B92270) ring nitrogen and the sulfur atom of the thiocarbonyl group to a central metal ion. This binding mode results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The delocalized π-electron system of the pyridine ring and the lone pair of electrons on the sulfur atom make them effective donor sites.

The coordination behavior of similar thioamide ligands has been observed in various studies. For instance, the ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has been shown to coordinate to metal ions through its sulfur and an amino group nitrogen, forming a five-membered chelate ring. nih.gov This provides a strong precedent for the expected N,S-bidentate chelation of 2-Bromopyridine-4-carbothioamide.

The presence of a bromine atom at the 2-position of the pyridine ring is expected to influence the coordination properties of the ligand in several ways:

Electronic Effects: Bromine is an electron-withdrawing group. This inductive effect will decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and potentially weakening the metal-nitrogen bond compared to an unsubstituted pyridine-4-carbothioamide.

Steric Effects: The bromine atom introduces steric hindrance around the pyridine nitrogen. This steric bulk may influence the geometry of the resulting metal complex and could, in some cases, favor the formation of complexes with lower coordination numbers or lead to distorted geometries. For example, in transition metal pyridine complexes, the steric avoidance of substituents at the 2 and 6 positions with cis ligands is a known phenomenon. wikipedia.org

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with 2-Bromopyridine-4-carbothioamide would likely follow established methods for the coordination of N-heterocyclic thioamides.

Transition metal ions, with their available d-orbitals, are prime candidates for forming stable complexes with ligands like 2-Bromopyridine-4-carbothioamide. The synthesis would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be crucial in isolating the desired complex.

Studies on related ligands provide insight into the potential scope of metal complexation. For example, lanthanide(III) complexes of 2-propyl-pyridine-4-carbothioamide have been synthesized, demonstrating the versatility of the pyridine-4-carbothioamide scaffold in coordinating with a range of metal ions. orientjchem.org Transition metal complexes of various pyridine derivatives with Ni(II), Cu(I), and Ag(I) have also been successfully synthesized and characterized. jscimedcentral.com

Table 1: Examples of Metal Complexes with Related Pyridine-Thioamide/Amide Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 2-Propyl-pyridine-4-carbothioamide | La(III), Ce(III), Pr(III), Nd(III), Sm(III), Gd(III), Tb(III), Dy(III) | Inner-Transition Metal Complexes | orientjchem.org |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II), Sn(II), Zn(II), Cd(II), Ni(II) | Transition Metal Complexes | nih.gov |

| Pyridine-2,6-dicarboxamides | Cu(II) | Mono-, di-, tri-, and tetranuclear complexes | rsc.org |

| Pyridine | Ni(II), Cu(I), Ag(I) | Transition Metal Complexes | jscimedcentral.com |

Depending on the stoichiometry of the reaction and the coordination preferences of the metal ion, both homoleptic and heteroleptic complexes could potentially be formed.

Homoleptic Complexes: These complexes would feature only 2-Bromopyridine-4-carbothioamide as the ligand, with a general formula of [M(L)n], where L is the ligand and n is the number of ligands.

Heteroleptic Complexes: These would involve 2-Bromopyridine-4-carbothioamide along with other co-ligands, such as halides, water, or other solvent molecules. For instance, the lanthanide complexes of 2-propyl-pyridine-4-carbothioamide were found to be heteroleptic, with the general formula [LnL3Cl2(H2O)2]Cl. orientjchem.org

The formation of either homoleptic or heteroleptic complexes would be influenced by factors such as the metal-to-ligand ratio, the nature of the metal salt's anion, and the solvent used for the synthesis.

Structural Elucidation of Coordination Compounds

The definitive characterization of any new coordination compound of 2-Bromopyridine-4-carbothioamide would rely on a combination of spectroscopic and crystallographic techniques.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a metal complex. This technique would provide detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

In the absence of direct structural data for complexes of 2-Bromopyridine-4-carbothioamide, we can look at the structures of related compounds. For example, the crystal structures of various transition metal complexes with pyridine-based ligands have been extensively studied, revealing a wide range of coordination geometries including octahedral, tetrahedral, and square planar. wikipedia.orgresearchgate.net The specific geometry adopted would depend on the electronic configuration of the metal ion and the steric and electronic properties of the ligand.

Table 2: Expected Coordination Geometries Based on Related Structures

| Metal Ion d-Configuration | Common Coordination Number | Likely Geometry | Example from Related Systems | Reference |

| d8 (e.g., Ni(II), Pd(II), Pt(II)) | 4 | Square Planar | [NiCl2(py)4] | wikipedia.org |

| d10 (e.g., Cu(I), Ag(I), Zn(II)) | 4 | Tetrahedral | [Cu(py)4]+ | wikipedia.org |

| d10 (e.g., Cu(I), Ag(I), Zn(II)) | 2 | Linear | [Ag(py)2]+ | jscimedcentral.com |

| Various (e.g., Co(II), Ni(II)) | 6 | Octahedral | [MCl2(py)4] | wikipedia.org |

No Publicly Available Research Found on the

Despite a comprehensive search of available scientific literature and databases, no specific research articles or detailed studies were found on the coordination chemistry of the compound 2-Bromopyridine-4-carbothioamide. Consequently, information regarding the X-ray crystallography of its metal complexes, their spectroscopic characterization, and the supramolecular assembly of any resulting coordination polymers is not available in the public domain.

The performed searches for "2-Bromopyridine-4-carbothioamide" and its potential metal complexes did not yield any publications detailing its synthesis, structural analysis, or coordination behavior. The scientific community has not, to date, published any findings on the following specific topics requested for this article:

Supramolecular Assembly in Coordination Polymers:The formation and structural characteristics of any coordination polymers based on this ligand have not been described in the literature.

While research exists for related compounds, such as other pyridine derivatives or different isomers of bromopyridine-based ligands, this information is not directly applicable to the specific chemical structure and properties of 2-Bromopyridine-4-carbothioamide. The absence of primary research on this compound prevents the generation of a scientifically accurate and detailed article as per the requested outline.

Therefore, the following sections of the proposed article cannot be completed due to the lack of foundational research data.

X-ray Crystallography of Metal-Carbothioamide Complexes

No data available.

Spectroscopic Characterization of Complex Stoichiometry and Geometry

No data available.

Supramolecular Assembly in Coordination Polymers

No data available.

A table of mentioned compounds cannot be generated as no specific complexes of 2-Bromopyridine-4-carbothioamide have been identified in the literature.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Computational methods are invaluable tools for elucidating these features.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations would be employed to determine the optimized geometry of 2-Bromopyridine-4-carbothioamide, its vibrational frequencies, and various electronic properties such as dipole moment, polarizability, and electrostatic potential. Different functionals and basis sets would be tested to find a level of theory that accurately describes the system. For a molecule containing a bromine atom, basis sets that include polarization and diffuse functions, and potentially relativistic corrections, would be necessary for accurate results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the energy of the LUMO is related to its ability to accept electrons, making it an electrophile. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For 2-Bromopyridine-4-carbothioamide, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the pyridine (B92270) ring, the bromo substituent, and the carbothioamide group would reveal the electrophilic and nucleophilic centers.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For 2-Bromopyridine-4-carbothioamide, a conformational analysis would likely focus on the rotation around the C-C bond connecting the pyridine ring and the carbothioamide group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable (lowest energy) conformation and the transition states for conformational changes.

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other in the solid state determines their crystal packing and influences properties like melting point and solubility.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (a normalized contact distance) onto the surface, close intermolecular contacts can be identified and color-coded. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For 2-Bromopyridine-4-carbothioamide, this analysis would reveal the nature and extent of interactions such as hydrogen bonds, halogen bonds involving the bromine atom, and π-π stacking interactions between pyridine rings.

Investigation of Intramolecular and Intermolecular Hydrogen Bonds

The carbothioamide group in 2-Bromopyridine-4-carbothioamide contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfur and nitrogen atoms). This makes the molecule capable of forming both intramolecular hydrogen bonds (within the same molecule) and intermolecular hydrogen bonds (between different molecules). The presence of a bromide ion can also influence hydrogen bonding patterns. Computational studies would investigate the geometry and strength of these hydrogen bonds, which play a crucial role in determining the supramolecular structure and properties of the compound.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemical research. This approach allows scientists to visualize transition states, calculate activation energies, and map out the most probable reaction pathways, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 2-bromopyridine-4-carbothioamide, computational modeling would be instrumental in understanding its synthesis and subsequent chemical transformations.

Hypothetical Reaction Pathway Analysis:

A plausible reaction for detailed computational study would be the nucleophilic substitution of the bromine atom at the C2 position of the pyridine ring, a common reaction for 2-halopyridines. Density Functional Theory (DFT) is a widely used computational method for such investigations, offering a good balance between accuracy and computational cost.

A hypothetical study could investigate the reaction of 2-bromopyridine-4-carbothioamide with a nucleophile (e.g., an amine or a thiol) to understand the formation of a new C-N or C-S bond. The computational analysis would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Illustrative Data from a Hypothetical DFT Study:

The following table represents the kind of data that would be generated from a DFT study on the nucleophilic aromatic substitution of 2-bromopyridine-4-carbothioamide with a generic nucleophile (Nu-). The values are purely illustrative to demonstrate the output of such a study.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Bromopyridine-4-carbothioamide + Nu- | 0.0 |

| Intermediate | Meisenheimer-like complex | -5.2 |

| Transition State | Structure leading to product formation | +15.8 |

| Products | 2-Nu-pyridine-4-carbothioamide + Br- | -10.5 |

This interactive table showcases hypothetical energy values calculated using a DFT method (e.g., B3LYP/6-311+G(d,p)) in a simulated solvent environment.

Insights from Related Computational Studies:

While direct computational studies on the reaction mechanism of 2-bromopyridine-4-carbothioamide are sparse, research on other bromopyridine derivatives provides valuable context. For instance, computational studies on the palladium-catalyzed cross-coupling reactions of 2-bromopyridines have detailed the oxidative addition and reductive elimination steps, identifying key intermediates and transition states. These studies often employ DFT to rationalize the observed regioselectivity and reactivity, which are influenced by the electronic effects of substituents on the pyridine ring. The carbothioamide group at the C4 position in the target molecule would be expected to exert a significant electronic influence on the reaction pathways.

Furthermore, computational analyses of pyridine derivatives often explore their electronic properties, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. This information is crucial for predicting the sites most susceptible to nucleophilic or electrophilic attack, thereby guiding the understanding of reaction mechanisms.

In the absence of specific studies, the application of these well-established computational methodologies would be the next logical step in gaining a deeper, quantitative understanding of the chemical reactivity and reaction mechanisms of 2-bromopyridine-4-carbothioamide.

Advanced Spectroscopic and Crystallographic Investigations

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Specific FT-IR data for 2-Bromopyridine-4-carbothioamide is not available in the reviewed literature.

No Raman or SERS studies specifically investigating 2-Bromopyridine-4-carbothioamide were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Published ¹H NMR and ¹³C NMR chemical shift data for 2-Bromopyridine-4-carbothioamide could not be located.

There are no available 2D-NMR studies (e.g., COSY, HSQC) for 2-Bromopyridine-4-carbothioamide.

No dynamic NMR studies concerning the conformational exchange of 2-Bromopyridine-4-carbothioamide have been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For 2-Bromopyridine-4-carbothioamide, the calculated molecular weight is 217.08 g/mol , with a monoisotopic mass of 215.935682 g/mol . This foundational data is crucial for the identification of the molecular ion peak in a mass spectrum.

However, a detailed experimental mass spectrum and a comprehensive analysis of the fragmentation pathways for 2-Bromopyridine-4-carbothioamide are not available in the reviewed literature. In the absence of specific data, a general prediction of its fragmentation can be hypothesized based on the known behavior of related chemical structures, such as brominated pyridine (B92270) derivatives. Upon electron ionization, the molecule would likely lose the bromine atom or the carbothioamide group, leading to characteristic fragment ions. The pyridine ring itself could also undergo cleavage. Without experimental data, these proposed fragmentation patterns remain speculative.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, including bond lengths and angles, as well as the nature of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry

A search of crystallographic databases and the scientific literature did not yield a published single-crystal X-ray diffraction study for 2-Bromopyridine-4-carbothioamide. Consequently, precise, experimentally determined data on its molecular geometry, such as bond lengths, bond angles, and torsion angles, are not available. While theoretical calculations could provide a model of the molecular structure, they lack the definitive confirmation that only experimental crystallographic data can provide.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a detailed analysis of the crystal packing and intermolecular interactions for 2-Bromopyridine-4-carbothioamide cannot be performed. However, based on the functional groups present in the molecule—a pyridine ring, a bromine atom, and a carbothioamide group—the potential for various intermolecular interactions can be inferred. These would likely include hydrogen bonding involving the amine protons of the carbothioamide group and the nitrogen atom of the pyridine ring, as well as halogen bonding involving the bromine atom. Pi-stacking interactions between the pyridine rings are also a possibility. A study on the related compound, 2-bromo-4-hydroxypyridine, revealed the presence of both hydrogen and halogen bonding, suggesting that similar interactions could be significant in the crystal structure of 2-Bromopyridine-4-carbothioamide. However, the specific nature and geometry of these interactions remain unknown without experimental data.

Future Research Perspectives and Emerging Areas

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and higher atom economy. The synthesis of 2-Bromopyridine-4-carbothioamide and its derivatives is an area ripe for the application of these principles.

Current synthetic approaches to similar pyridine (B92270) derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research is anticipated to focus on the development of more sustainable and efficient one-pot multicomponent reactions (MCRs). bohrium.comacsgcipr.org These reactions, where multiple starting materials react in a single synthetic operation, offer significant advantages in terms of efficiency and waste reduction. chemistryforsustainability.org For instance, a one-pot, four-component reaction has been successfully employed for the synthesis of novel pyridine derivatives, showcasing the potential of MCRs in this field. nih.gov

The use of environmentally benign solvents, such as water or bio-based solvents, and the development of reusable catalysts are key areas of exploration. Recent studies have demonstrated the sustainable synthesis of 2,4,6-trisubstituted pyridines using reusable surface-modified PET@UiO-66 vials as catalysts, achieving good to excellent yields. acs.org Similar strategies could be adapted for the synthesis of 2-Bromopyridine-4-carbothioamide. Furthermore, the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolites presents an innovative pathway to produce pyridines sustainably. rsc.org

| Green Synthesis Strategy | Key Advantages | Potential Application for 2-Bromopyridine-4-carbothioamide |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction times, and simplified purification. bohrium.comchemistryforsustainability.org | Development of a one-pot synthesis from simple precursors. |

| Use of Green Solvents | Reduced environmental impact and improved safety. | Employing water or bio-solvents as the reaction medium. |

| Reusable Heterogeneous Catalysts | Catalyst can be recovered and reused, reducing cost and waste. acs.org | Design of a solid-supported catalyst for the key synthetic steps. |

| Synthesis from Renewable Feedstocks | Reduced reliance on fossil fuels and lower carbon footprint. rsc.org | Exploration of bio-based starting materials for the pyridine ring. |

Exploration of Novel Reactivity Patterns and Selectivities

The 2-Bromopyridine-4-carbothioamide molecule possesses multiple reactive sites, offering a rich landscape for exploring novel chemical transformations. The bromine atom at the 2-position, the carbothioamide group at the 4-position, and the pyridine ring itself can all participate in a variety of reactions.

The bromine atom on the pyridine ring is a versatile handle for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. wikipedia.orgsigmaaldrich.com The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is well-established, with the 2- and 4-positions being particularly activated towards nucleophilic attack. youtube.com This provides a pathway for the introduction of various nucleophiles at the 2-position.

The carbothioamide functionality is also highly reactive and can undergo a variety of transformations. It can be hydrolyzed to the corresponding amide, reduced to an amine, or used as a precursor for the synthesis of various sulfur-containing heterocycles. The reactivity of the thioamide group can be tuned by the electronic nature of the pyridine ring.

Future research will likely focus on the selective functionalization of 2-Bromopyridine-4-carbothioamide, exploiting the differential reactivity of its functional groups. For example, chemoselective cross-coupling reactions could be developed to modify the pyridine ring while leaving the carbothioamide group intact, or vice versa. The development of tandem reactions, where multiple transformations occur in a single pot, would be a particularly elegant and efficient approach to building molecular complexity from this versatile starting material. acs.orgnih.gov

| Reactive Site | Potential Reactions | Expected Outcome |

| 2-Bromo Group | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings; Nucleophilic Aromatic Substitution. wikipedia.orgyoutube.com | Introduction of a wide range of aryl, alkyl, and amino substituents. |

| 4-Carbothioamide Group | Hydrolysis, reduction, cyclization reactions. | Formation of amides, amines, and various heterocyclic systems. |

| Pyridine Ring | N-oxidation, electrophilic aromatic substitution (under forcing conditions). wikipedia.org | Modification of the electronic properties and reactivity of the molecule. |

Advanced Computational Studies for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govnih.govacs.orgresearchgate.net For 2-Bromopyridine-4-carbothioamide, DFT calculations can provide deep insights into its electronic structure, reactivity, and potential applications.

By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's behavior in chemical reactions. For instance, the HOMO-LUMO gap can indicate the kinetic stability of the molecule, while the distribution of these orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. acs.org

Molecular Electrostatic Potential (MESP) maps can visualize the electron density distribution, highlighting electron-rich and electron-poor regions of the molecule. acs.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's crystal packing and biological activity.

Furthermore, computational studies can be employed to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of 2-Bromopyridine-4-carbothioamide and its derivatives, aiding in their characterization. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing insights into the photophysical properties of these compounds. nih.gov

| Computational Method | Predicted Property | Significance for Research |

| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution, bond energies. nih.govresearchgate.net | Prediction of reactivity, stability, and reaction mechanisms. |

| Molecular Electrostatic Potential (MESP) | Visualization of electron-rich and -poor regions. acs.org | Understanding intermolecular interactions and directing non-covalent synthesis. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. nih.govacs.org | Prediction of photophysical properties and design of new materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Detailed understanding of the nature of bonding within the molecule. |

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from simple starting materials in a single step. taylorfrancis.comresearchgate.netrsc.org The structural features of 2-Bromopyridine-4-carbothioamide make it an excellent candidate for use as a building block in MCRs.

The pyridine nitrogen can act as a basic center or a nucleophile, while the carbothioamide group can participate in a variety of condensation and cyclization reactions. The bromine atom can be used as a handle for post-MCR modifications, further increasing the molecular diversity of the products.

Future research in this area will likely involve the design of novel MCRs that incorporate 2-Bromopyridine-4-carbothioamide as a key component. This could lead to the rapid and efficient synthesis of libraries of complex, highly functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science. For example, MCRs involving 2-Bromopyridine-4-carbothioamide could be used to generate novel scaffolds for drug discovery, targeting a wide range of biological targets. nih.gov

The development of stereoselective MCRs using this building block would be a particularly significant advancement, allowing for the synthesis of chiral molecules with defined three-dimensional structures.

| Multicomponent Reaction Type | Role of 2-Bromopyridine-4-carbothioamide | Potential Products |

| Hantzsch-type Pyridine Synthesis | As a pre-functionalized component. acsgcipr.org | Highly substituted dihydropyridines and pyridines. |

| Ugi or Passerini Reactions | As the amine or carbonyl component (after modification). | Peptidomimetic structures and complex amides. |

| Biginelli-type Reactions | As a component in the synthesis of pyrimidinones (B12756618) or thiones. | Fused heterocyclic systems. |

| Novel MCRs | As a unique building block with multiple reactive sites. nih.govnih.gov | Diverse and complex molecular architectures. |

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-Bromopyridine-4-carbothioamide, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves bromination of pyridine derivatives followed by thioamide functionalization. For example, bromination of 4-cyanopyridine using HBr or PBr₃ under reflux conditions (60–80°C) can introduce the bromo group, followed by treatment with Lawesson’s reagent or thiourea to form the carbothioamide moiety . Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate-to-brominating agent), solvent choice (e.g., DMF for polar intermediates), and reaction time (8–12 hours for complete conversion). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) .

Advanced Structural Characterization

Q: How can researchers resolve contradictions in crystallographic data for 2-Bromopyridine-4-carbothioamide, particularly regarding bond angles and torsional strain? A: Contradictions often arise from disordered crystal packing or solvent inclusion. Employing single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement allows precise determination of bond parameters. For torsional strain analysis, compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level). If disorder persists, use PLATON’s SQUEEZE algorithm to model solvent contributions. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformer populations .

Basic Spectroscopic Analysis

Q: What spectroscopic techniques are essential for confirming the identity and purity of 2-Bromopyridine-4-carbothioamide? A: Key techniques include:

- ¹H/¹³C NMR : Look for characteristic shifts: pyridine C4-thioamide proton (~δ 8.2 ppm), bromine-induced deshielding (~δ 7.5–8.5 ppm for aromatic protons) .

- FT-IR : Confirm thioamide C=S stretch (~1250–1350 cm⁻¹) and N-H vibration (~3200 cm⁻¹) .

- LC-MS : Monitor molecular ion peak [M+H]⁺ at m/z 231 (calculated for C₆H₆BrN₂S). Purity assessment via HPLC (C18 column, 70:30 acetonitrile/water) ensures <5% impurities .

Advanced Reactivity and Functionalization

Q: How does the electronic nature of 2-Bromopyridine-4-carbothioamide influence its reactivity in cross-coupling reactions? A: The bromine atom acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings, while the thioamide group can participate in hydrogen bonding or metal coordination (e.g., Pd catalysts). For example, coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields biaryl derivatives. Kinetic studies show that electron-withdrawing substituents on the boronic acid accelerate coupling rates (k = 0.15–0.35 min⁻¹ at 80°C) .

Biological Activity Evaluation

Q: What methodologies are used to assess the anti-microbial or enzyme-inhibitory activity of 2-Bromopyridine-4-carbothioamide? A: Standard protocols include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method .

- Molecular docking : Simulate binding interactions (AutoDock Vina) with protein targets (PDB: 4EY7) to predict affinity.

- MIC testing : Evaluate bacterial growth inhibition (e.g., E. coli ATCC 25922) via broth microdilution (24–48 hours, 37°C) .

Data Contradiction and Reproducibility

Q: How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound? A: Conduct controlled reproducibility studies:

- Synthetic reproducibility : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (polar vs. nonpolar), and temperature (±5°C tolerance) to identify critical variables .

- Biological assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., ciprofloxacin for antimicrobial tests). Statistical analysis (ANOVA, p < 0.05) identifies outliers .

Computational Modeling

Q: Which computational tools are recommended for modeling the electronic properties of 2-Bromopyridine-4-carbothioamide? A: Use Gaussian 16 or ORCA for:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gap analysis (typically ~4.5 eV) predicts reactivity .

- Electrostatic potential maps : Visualize nucleophilic (thioamide S) and electrophilic (Br) sites .

- Molecular dynamics (MD) : Simulate solvation effects (explicit water model) to correlate with experimental solubility data .

Stability and Storage

Q: What are the best practices for ensuring the long-term stability of 2-Bromopyridine-4-carbothioamide in laboratory settings? A: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Monitor decomposition via periodic TLC/HPLC; degradation products (e.g., pyridine-4-carbothioamide) indicate bromine loss. For solutions, use anhydrous DMSO or DMF (stable for >6 months at –80°C) .

Advanced Applications in Material Science

Q: How can 2-Bromopyridine-4-carbothioamide be utilized in designing metal-organic frameworks (MOFs) or supramolecular assemblies? A: The thioamide group acts as a chelating ligand for transition metals (e.g., Cu²⁺, Co²⁺). MOF synthesis involves solvothermal reactions (120°C, 48 hours) with metal salts (e.g., Zn(NO₃)₂) and bipyridine linkers. Characterization via PXRD and BET surface area analysis reveals pore sizes (~1.2 nm) and CO₂ adsorption capacity (~2.5 mmol/g at 298 K) .

Safety and Handling

Q: What safety protocols are critical when handling 2-Bromopyridine-4-carbothioamide due to its potential toxicity? A: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; LD₅₀ (oral, rat) is ~250 mg/kg. Spill management: adsorb with vermiculite, neutralize with 5% sodium thiosulfate. Waste disposal follows EPA guidelines for halogenated organics (D003) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.